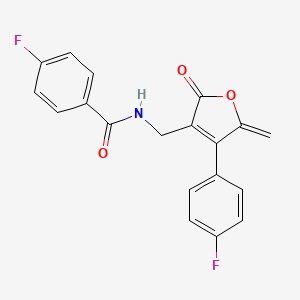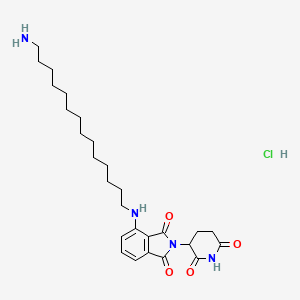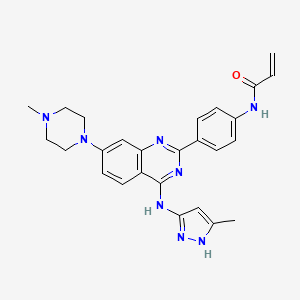
Sinoporphyrin (sodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sinoporphyrin (sodium), also known as DVDMS, is a novel sensitizer discovered by Professor Fang Qi-Cheng. It is widely used in photodynamic therapy (PDT) and sonodynamic therapy (SDT). This compound has shown promising results in inhibiting tumor growth and has applications in treating non-neoplastic diseases like psoriasis and bacterial infections .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sinoporphyrin (sodium) involves the hydrolysis of hemoglobin acid to produce endogenous porphyrins. These porphyrins are then subjected to a series of reactions to form the final compound. The synthesis route includes the formation of porphyrin dimers with ether bonds, which are then converted to sodium salts .
Industrial Production Methods
Industrial production of Sinoporphyrin (sodium) involves large-scale synthesis using high-performance liquid chromatography (HPLC) to ensure high yield, purity, and better solubility. The process is optimized to produce the compound in large quantities while maintaining its effectiveness and safety .
Análisis De Reacciones Químicas
Types of Reactions
Sinoporphyrin (sodium) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its function as a sensitizer in PDT and SDT.
Common Reagents and Conditions
Common reagents used in the reactions involving Sinoporphyrin (sodium) include reactive oxygen species (ROS) and other oxidizing agents. The conditions for these reactions typically involve the presence of light or ultrasound to activate the sensitizer .
Major Products Formed
The major products formed from the reactions of Sinoporphyrin (sodium) include various reactive oxygen species, which play a crucial role in its therapeutic effects. These products are responsible for inducing cell death in tumor cells and other targeted tissues .
Aplicaciones Científicas De Investigación
Sinoporphyrin (sodium) has a wide range of scientific research applications:
Chemistry: Used as a sensitizer in photodynamic and sonodynamic therapy to study the effects of ROS on various chemical reactions.
Biology: Investigated for its role in inducing autophagy and mitochondrial apoptosis pathways in cells.
Medicine: Applied in the treatment of tumors, psoriasis, bacterial infections, and other non-neoplastic diseases.
Industry: Utilized in the development of new therapeutic agents and materials for medical applications.
Mecanismo De Acción
The mechanism of action of Sinoporphyrin (sodium) involves the generation of reactive oxygen species (ROS) upon activation by light or ultrasound. These ROS induce oxidative stress in cells, leading to autophagy and mitochondrial apoptosis. The molecular targets include various cellular pathways involved in oxidative stress response and cell death .
Comparación Con Compuestos Similares
Similar Compounds
Photofrin: A first-generation photosensitizer synthesized based on hematoporphyrin derivatives.
Hematoporphyrin Derivatives (HpD): Endogenous porphyrins produced by the hydrolysis of hemoglobin acid.
Uniqueness of Sinoporphyrin (sodium)
Sinoporphyrin (sodium) stands out due to its higher yield, purity, and better solubility compared to other similar compounds. It has shown enhanced antitumor effects and expanded applications in non-neoplastic diseases. Its ability to generate ROS and induce autophagy and mitochondrial apoptosis makes it a promising sensitizer for both PDT and SDT .
Propiedades
Fórmula molecular |
C68H66N8Na4O9 |
|---|---|
Peso molecular |
1231.3 g/mol |
Nombre IUPAC |
tetrasodium;3-[13-[1-[1-[13,17-bis(2-carboxylatoethyl)-7-ethenyl-3,8,12,18-tetramethyl-21,22-dihydroporphyrin-2-yl]ethoxy]ethyl]-18-(2-carboxylatoethyl)-8-ethenyl-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate |
InChI |
InChI=1S/C68H70N8O9.4Na/c1-13-41-31(3)47-23-49-33(5)43(15-19-63(77)78)57(71-49)29-59-45(17-21-65(81)82)35(7)51(73-59)27-61-67(37(9)53(75-61)25-55(41)69-47)39(11)85-40(12)68-38(10)54-26-56-42(14-2)32(4)48(70-56)24-50-34(6)44(16-20-64(79)80)58(72-50)30-60-46(18-22-66(83)84)36(8)52(74-60)28-62(68)76-54;;;;/h13-14,23-30,39-40,69-70,75-76H,1-2,15-22H2,3-12H3,(H,77,78)(H,79,80)(H,81,82)(H,83,84);;;;/q;4*+1/p-4 |
Clave InChI |
NWQDMLLMTFHXRX-UHFFFAOYSA-J |
SMILES canónico |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C(=C4CCC(=O)[O-])C)C(=C3C)CCC(=O)[O-])C(C)OC(C)C6=C(C7=CC8=C(C(=C(N8)C=C9C(=C(C(=N9)C=C1C(=C(C(=N1)C=C6N7)C)CCC(=O)[O-])CCC(=O)[O-])C)C)C=C)C.[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



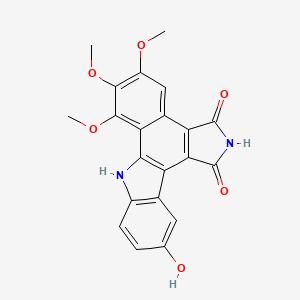

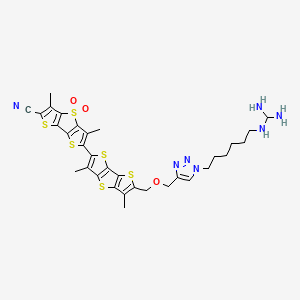
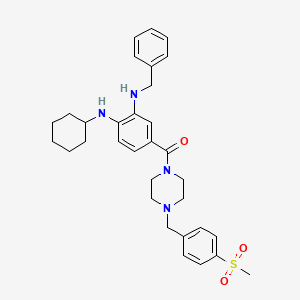
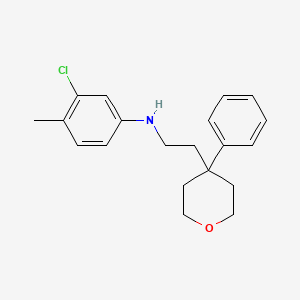


![(3R,4R,5R,6S)-2-[(2R,4R,5R,6R)-6-[[(4aR,6aS,6bR,8S,8aS,14bS)-8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a-dodecahydropicen-3-yl]oxy]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12373290.png)


